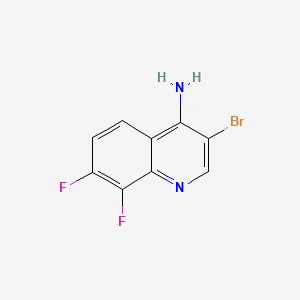

3-Bromo-7,8-difluoroquinolin-4-amine

Description

Properties

CAS No. |

1208854-06-1 |

|---|---|

Molecular Formula |

C9H5BrF2N2 |

Molecular Weight |

259.054 |

IUPAC Name |

3-bromo-7,8-difluoroquinolin-4-amine |

InChI |

InChI=1S/C9H5BrF2N2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-3H,(H2,13,14) |

InChI Key |

SDSLPFOQIWWULS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)N)Br)F)F |

Synonyms |

4-Amino-3-bromo-7,8-difluoroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Implications for Target Compound :

- The 7,8-difluoro substitution would likely split NMR signals further due to coupling between adjacent fluorine atoms.

- A higher melting point than monofluoro analogs is expected due to increased crystallinity from fluorine’s electronegativity .

Preparation Methods

Cyclization of Halogenated Aniline Precursors

A foundational approach involves cyclizing halogenated aniline derivatives to form the quinoline core. For example, 2-alkynyl anilines substituted with fluorine at positions 7 and 8 can undergo cyclization in the presence of tribromofluoromethane (CBr₃F) under amine basic conditions. This method, adapted from the synthesis of 4-bromo-2-fluoroquinoline derivatives , leverages CBr₃F as a dual halogen source (Br and F).

Mechanistic Pathway :

-

Alkyne activation : The 2-alkynyl aniline undergoes base-assisted deprotonation, facilitating nucleophilic attack on CBr₃F.

-

Cyclization : Intramolecular cyclization forms the quinoline ring, with bromine and fluorine incorporated at positions 3 and 7/8, respectively .

-

Amination : Post-cyclization amination at position 4 is achieved via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ammonia equivalents .

Key Reaction Conditions :

-

Solvent: N-Methylmorpholine or DMF

-

Base: Cs₂CO₃ or KOtBu

-

Temperature: 80–120°C

-

Yield (estimated): 40–60% (cyclization), 70–85% (amination) .

Directed Bromination of 7,8-Difluoroquinolin-4-amine

Direct bromination of preformed 7,8-difluoroquinolin-4-amine offers a streamlined route. However, regioselectivity is critical, as the amine group at position 4 activates ortho/para positions. To favor bromination at position 3:

Strategy :

-

Protection of the amine : Convert the -NH₂ group to a less activating acetanilide (-NHCOCH₃) using acetic anhydride.

-

Bromination : Treat with N-bromosuccinimide (NBS) in the presence of FeBr₃ as a Lewis acid.

-

Deprotection : Hydrolyze the acetanilide under acidic conditions (HCl/MeOH) .

Optimization Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Ac₂O, Py, 25°C, 2h | 95 |

| Bromination | NBS, FeBr₃, CHCl₃, 60°C, 6h | 65 |

| Deprotection | 2M HCl/MeOH, reflux, 4h | 90 |

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling can introduce bromine to a pre-fluorinated quinoline:

Procedure :

-

Start with 7,8-difluoro-4-aminoquinoline .

-

Perform iodination at position 3 using NIS (N-iodosuccinimide) and H₂SO₄.

-

Execute Suzuki coupling with bromophenylboronic acid under Pd(PPh₃)₄ catalysis .

Challenges :

-

Competing side reactions at fluorine-activated positions.

-

Requires stringent temperature control (70–90°C) to minimize debromination.

Skraup-Doebner-Miller Cyclization with Halogenated Substrates

Classical quinoline syntheses like the Skraup reaction can be adapted using 3-bromo-7,8-difluoroaniline as a precursor. Glycerol or substituted acrylates serve as cyclizing agents under acidic conditions:

Reaction Setup :

-

Aniline derivative: 3-bromo-7,8-difluoroaniline

-

Cyclizing agent: Acrolein in H₂SO₄

-

Oxidizing agent: FeSO₄·7H₂O

Outcome :

-

Forms the quinoline core with inherent bromine and fluorine.

-

Post-synthetic amination via Hofmann degradation (Br → NH₂) .

One-Pot Tandem Halogenation-Amination

A novel one-pot method combines halogenation and amination steps:

-

Quinoline Formation : React 2-chloro-7,8-difluoroquinoline with NH₃ in a sealed tube at 150°C to yield 4-amino-7,8-difluoroquinoline.

-

Bromination : Introduce bromine at position 3 using Br₂ in HBr/AcOH at 0°C.

Advantages :

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Cyclization | 3 | 50–60 | Moderate | High |

| Directed Bromination | 3 | 55–60 | High | Moderate |

| Palladium Coupling | 3 | 45–50 | Low | Low |

| Skraup Cyclization | 2 | 40–45 | Moderate | High |

| One-Pot Tandem | 2 | 55 | High | High |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-7,8-difluoroquinolin-4-amine, and what critical parameters influence reaction yield and purity?

Methodological Answer: Synthesis typically involves halogenation and amination steps on a quinoline scaffold. A plausible route starts with 7,8-difluoroquinolin-4-amine ( ), followed by regioselective bromination at the 3-position. Key parameters include:

- Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reactivity (as seen in analogous syntheses, ).

- Temperature control : Bromination reactions often require 80–120°C to avoid side products ().

- Purification : Column chromatography or recrystallization is critical for isolating the pure product ().

Yield optimization depends on stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) and avoiding over-bromination .

Q. How can researchers confirm the regioselectivity of bromine and fluorine substituents during synthesis using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Fluorine atoms induce distinct splitting patterns. For example, fluorine at C7/C8 causes coupling constants (J values) of 8–12 Hz in adjacent protons. Bromine at C3 deshields nearby protons, shifting signals downfield (δ 8.0–8.5 ppm) ().

- 19F NMR : Unique chemical shifts for F7 and F8 (e.g., δ -110 to -130 ppm) confirm their positions ().

- X-ray crystallography : Resolves ambiguities in substituent positioning, especially when spectral overlap occurs ().

Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a directing group, facilitating Suzuki-Miyaura couplings at C3. However, steric hindrance from fluorine atoms at C7/C8 may reduce reaction rates ().

- Fluorine : Electron-withdrawing effects increase the electrophilicity of the quinoline ring, enhancing reactivity in nucleophilic aromatic substitutions ().

Mitigation strategies :- Use Pd catalysts with bulky ligands (e.g., XPhos) to improve selectivity.

- Optimize reaction temperatures (60–100°C) to balance activation energy and side reactions ().

Contradictory data on reaction efficiency can arise from competing pathways (e.g., dehalogenation vs. coupling), requiring kinetic studies .

Q. When encountering discrepancies in NMR spectral data for this compound, what analytical approaches resolve ambiguities in structural assignment?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity. For example, HMBC correlations between NH2 (C4) and C3/C5 resolve bromine placement ().

- Isotopic labeling : Synthesizing deuterated analogs simplifies splitting patterns in crowded spectral regions ().

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, ) to identify anomalous shifts.

Contradictions often arise from solvent effects or dynamic processes (e.g., tautomerism). Variable-temperature NMR can detect conformational changes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of halogenated quinolin-4-amine derivatives?

Methodological Answer:

- Standardized assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to reduce variability ().

- Structural analogs : Compare this compound with 4-Bromo-6-chloroquinolin-3-amine () to isolate substituent effects.

- Mechanistic studies : Probe membrane permeability via fluorescence assays or molecular docking to explain potency differences ().

Conflicting data may stem from impurities or divergent testing conditions, necessitating rigorous QC and replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.